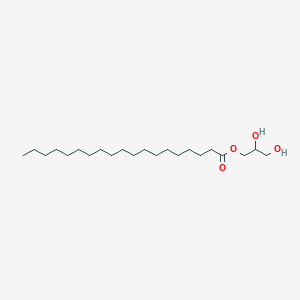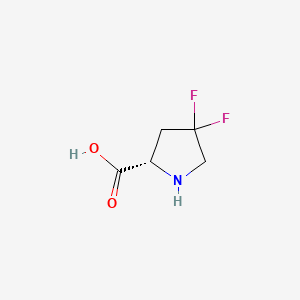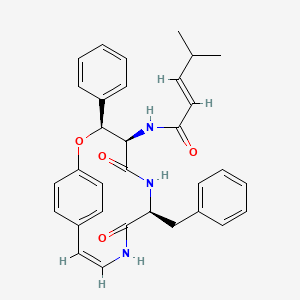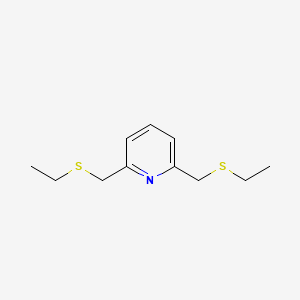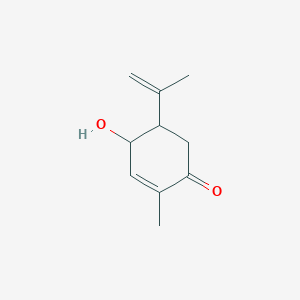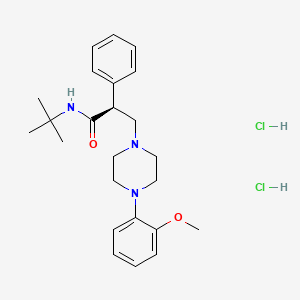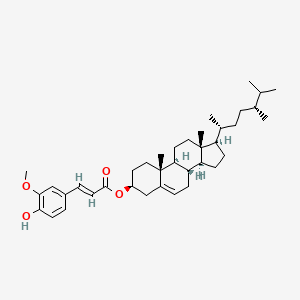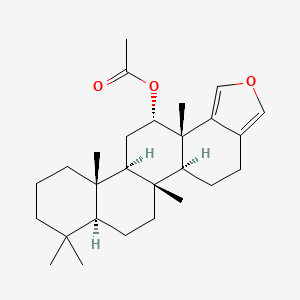![molecular formula C60H108O8 B1258716 [2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate CAS No. 5960-06-5](/img/structure/B1258716.png)
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan trioleate, also known as sorbester P37 or span 85, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Sorbitan trioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sorbitan trioleate is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Epoxidation Reactions
One of the primary scientific applications of the compound involves epoxidation reactions. Researchers Lie Ken Jie and Pasha (1998) demonstrated the epoxidation of the double bond in various fatty esters, including compounds similar to 2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl (E)-octadec-9-enoate. They achieved high yields (85-99%) of the epoxy derivatives, which were then isolated by solvent extraction (Lie Ken Jie & Pasha, 1998).
Synthesis of Oxygenated Fatty Acid Esters
In another study, Pasha and Ahmad (1993) explored the synthesis of oxygenated fatty acid esters from similar compounds. They described various reactions yielding different products, such as oxo fatty esters, and established the structures through chemical derivatization and spectral characterization (Pasha & Ahmad, 1993).
Oxidation Reactions
Oxidation reactions of acetylenic fatty esters were studied by Jie, Pasha, and Alam (1997). They investigated the reaction of methyl undec-10-ynoate with selenium dioxide/tert-butyl hydroperoxide, leading to various oxidized products. Similar processes could apply to the compound , providing insights into potential oxidation pathways (Jie, Pasha, & Alam, 1997).
Nuclear Magnetic Resonance Properties
A study by Lie Ken Jie, Pasha, and Alam (1997) on the nuclear magnetic resonance properties of all geometrical isomers of conjugated linoleic acids, including compounds structurally related to the compound , offers insights into its potential characterization and analysis techniques (Lie Ken Jie, Pasha, & Alam, 1997).
Phase Equilibria in Different Environments
Perko, Knez, and Škerget (2012) researched the phase equilibria of similar compounds in different environments, such as carbon dioxide and sulfur hexafluoride. This study could inform the stability and behavior of the compound in various solvents and conditions (Perko, Knez, & Škerget, 2012).
properties
CAS RN |
5960-06-5 |
|---|---|
Product Name |
[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate |
Molecular Formula |
C60H108O8 |
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[2-[4-hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ |
InChI Key |
PRXRUNOAOLTIEF-WUOFIQDXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
synonyms |
Arlacel 85 sorbitan trioleate Span 85 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



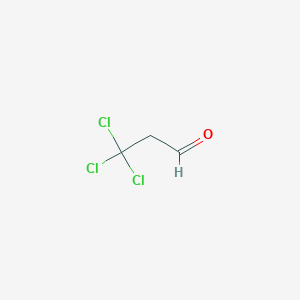
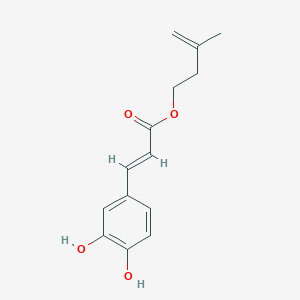
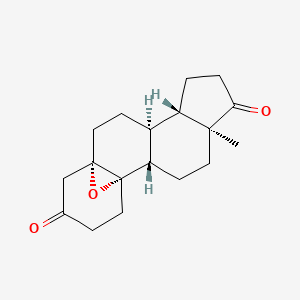
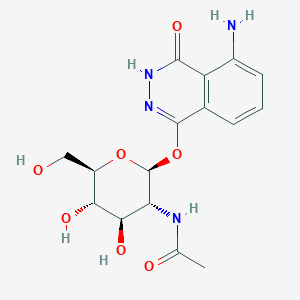
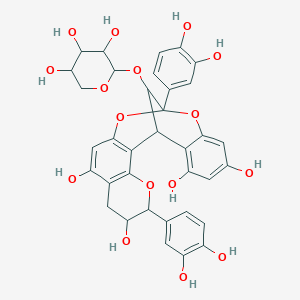
![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)
